7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
Description
7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a fluorinated dihydroquinolinone derivative featuring:
- Position 1: A butyl group.
- Position 3: A 2,5-dimethylbenzenesulfonyl substituent.
- Position 7: An azepane (7-membered cyclic amine) moiety.
- Position 6: A fluorine atom.
Its structural design balances lipophilicity (via the butyl chain) and electronic modulation (via sulfonyl and fluorine groups) to optimize bioavailability and target engagement .
Properties
IUPAC Name |
7-(azepan-1-yl)-1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-4-5-12-30-18-26(34(32,33)25-15-19(2)10-11-20(25)3)27(31)21-16-22(28)24(17-23(21)30)29-13-8-6-7-9-14-29/h10-11,15-18H,4-9,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQBZSZHPOIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the fluoroquinolone core, followed by the introduction of the azepane ring, the butyl chain, and the dimethylbenzenesulfonyl group. Common reagents and conditions used in these reactions include:
Fluorination: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: Addition of the dimethylbenzenesulfonyl group using sulfonyl chlorides in the presence of a base.
Azepane ring formation: Cyclization reactions to form the azepane ring.
Butyl chain attachment: Alkylation reactions to introduce the butyl chain.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods to larger reactors, ensuring the reactions are efficient and cost-effective. Optimization of reaction conditions, purification processes, and quality control measures are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
“7-(Azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline core to quinoline.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the fluoro position.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), alkoxides (RO-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce sulfide-containing compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinolones.
Medicine: Potential antibacterial agent due to its quinolone core.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would likely involve inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolones. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death. The azepane ring and other functional groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Substituent Variations at Position 1 (N-Alkylation)
Alkyl chain length at position 1 influences solubility and metabolic stability:
Substituent Variations at Position 3 (Sulfonyl Group)
The sulfonyl group modulates electronic effects and target binding:
Variations at Position 7 (Azepane vs. Other Amines)
The azepane ring provides conformational flexibility compared to smaller amines:
Research Findings and Trends
- Synthesis: Analogs are typically synthesized via nucleophilic substitution or Suzuki coupling, with purification by TLC (e.g., dichloromethane/methanol mixtures) .
- Bioactivity : Fluorine at position 6 enhances electronegativity, improving binding to ATP pockets in kinases. Bulkier sulfonyl groups (e.g., 3,5-dimethyl) correlate with reduced CYP450 inhibition .
- Commercial Availability : Pricing varies significantly (e.g., $69–$160 for 5–50 mg batches), reflecting synthesis complexity and demand .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
